molecular formula C15H17ClN2O B2841610 N-[(4-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797286-75-9

N-[(4-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2841610
CAS No.: 1797286-75-9
M. Wt: 276.76
InChI Key: GTFNWIGILBSGBQ-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a bicyclic carboxamide derivative featuring an 8-azabicyclo[3.2.1]oct-2-ene core substituted with a 4-chlorobenzyl group via a carboxamide linkage. Its synthesis typically involves functionalizing the 8-aza position of the bicyclic scaffold, a strategy shared with structurally related analogs (e.g., RTI-336, SR144528) that exhibit pharmacological activity .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-12-6-4-11(5-7-12)10-17-15(19)18-13-2-1-3-14(18)9-8-13/h1-2,4-7,13-14H,3,8-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFNWIGILBSGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

The bicyclic system can be assembled using Grubbs catalyst -mediated RCM. A diene precursor with appropriate substituents undergoes cyclization to form the bridged ring. For example:

  • Precursor : N-protected 3,5-diene-piperidine derivative.
  • Conditions : 5 mol% Grubbs II catalyst, dichloromethane, 40°C, 12 hours.
  • Yield : ~65% (reported for analogous systems).

Mannich Cyclization

Mannich reactions facilitate the formation of nitrogen-containing bicyclic systems. A ketone or aldehyde, amine, and β-ketoester react under acidic conditions to generate the bicyclic framework:

  • Reactants : Cyclohexenone, methylamine, and ethyl acetoacetate.
  • Conditions : HCl (cat.), ethanol, reflux.
  • Post-treatment : Dehydration with POCl₃ yields the oct-2-ene double bond.

Intramolecular Aldol Condensation

Amino-aldehydes or ketones undergo base-catalyzed cyclization to form bicyclic structures:

  • Substrate : 8-Aza-3-ketobicyclo[3.2.1]octane precursor.
  • Conditions : NaOH (10%), ethanol, 60°C.
  • Modification : Oxidation with DDQ introduces the double bond.

Optimization Challenges and Solutions

Stereochemical Control

The bicyclic core may exhibit stereocenters. Strategies include:

  • Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives during cyclization.
  • Catalytic Asymmetric Synthesis : Rhodium-catalyzed hydrogenation of enamines.

Purification Techniques

  • Chromatography : Silica gel column (hexane/EtOAc gradient).
  • Recrystallization : Ethanol/water mixture.
  • Salt Formation : Dihydrochloride salt improves crystallinity.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 5.85 (m, 1H, CH=CH), 4.45 (s, 2H, NCH₂Ar), 3.60–3.20 (m, 4H, bicyclic H).
  • IR (KBr) : 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (C=C).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Heterogeneous Catalysts : Zeolite-supported palladium for hydrogenation.
  • Solvent Recycling : DMF recovery via distillation.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Conditions : 150 W, 100°C, 30 minutes (reduces reaction time by 50%).

Flow Chemistry

  • Microreactor Setup : Continuous amide coupling with >90% conversion.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacology
The compound has been investigated for its binding affinities to dopamine and serotonin transporters, making it a candidate for the treatment of neurological disorders such as depression and schizophrenia. Studies have shown that derivatives of the 8-azabicyclo[3.2.1]octane framework exhibit selective inhibition of these transporters, which is crucial for the modulation of mood and behavior .

Synthesis of Analogues
Research has focused on synthesizing various analogues of N-[(4-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide to explore structure-activity relationships (SAR). For instance, modifications at the carboxamide position have been linked to enhanced potency and selectivity towards specific receptor subtypes . This synthetic versatility allows for the design of compounds that could potentially lead to new therapeutic agents.

Pharmacological Insights

Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit lysosomal phospholipase A2, which is significant in understanding drug-induced phospholipidosis—a condition that can affect drug safety profiles during development . The compound's ability to modulate enzyme activity suggests potential applications in drug formulation and safety assessments.

Toxicity Assessments
The compound's interaction with cellular pathways has prompted investigations into its toxicological profiles. Early findings indicate that while certain concentrations may exhibit beneficial pharmacological effects, others could lead to adverse outcomes such as cytotoxicity or organelle dysfunctions . These insights are vital for determining safe dosage ranges in clinical settings.

Comparative Data Table

Application AreaKey FindingsReferences
NeuropharmacologyBinding affinities to dopamine and serotonin transporters
Synthesis of AnaloguesEnhanced potency through structural modifications
Inhibition StudiesSignificant inhibition of lysosomal phospholipase A2
Toxicity AssessmentsPotential for cytotoxic effects at high concentrations

Case Studies

Case Study 1: Dopamine Transporter Inhibition
A study examined the effects of this compound on dopamine transporter activity in rat striatum samples. Results indicated a competitive inhibition pattern, suggesting its potential as a therapeutic agent in treating dopamine-related disorders.

Case Study 2: Synthesis Optimization
Researchers developed a streamlined synthetic pathway for producing this compound and its analogues, focusing on yield optimization and cost-effectiveness. The new method reduced synthesis time by 30%, facilitating further pharmacological testing.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with four structurally related analogs, highlighting differences in bicyclic frameworks, substituents, and biological activities.

Core Bicyclic Structure Variations
Compound Name Bicyclic Core Key Substituents Biological Relevance
Target Compound 8-azabicyclo[3.2.1]oct-2-ene N-[(4-Chlorophenyl)methyl]carboxamide Potential CNS modulation
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide 9-azabicyclo[3.3.1]nonane 4-Methylbenzamide, 9-methyl Crystallographic stability studies
RTI-371 8-azabicyclo[3.2.1]octane 3-(4-Chlorophenyl), 5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)... Cannabinoid receptor antagonist
Methyl 8-(2-fluoroethyl)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate 8-azabicyclo[3.2.1]octane Methyl ester, 2-fluoroethyl, 4-chlorophenyl PET imaging agent (dopamine transport)

Key Observations :

  • The 9-azabicyclo[3.3.1]nonane derivative () has a larger bicyclic system, which may reduce blood-brain barrier permeability compared to the 8-azabicyclo[3.2.1]octane scaffold .
Substituent Effects on Pharmacological Activity
  • 4-Chlorophenyl Group: Present in both the target compound and RTI-371, this substituent is associated with enhanced affinity for cannabinoid receptors (e.g., CB1/CB2) due to hydrophobic interactions .
  • Carboxamide vs. Ester Linkages : The target compound’s carboxamide group (vs. the ester in ’s derivative) likely improves metabolic stability but may reduce lipophilicity, affecting CNS penetration .
  • Fluorinated Side Chains : The 2-fluoroethyl group in ’s compound enhances bioavailability and imaging utility, a feature absent in the target compound .
Receptor Binding and Selectivity
  • Cannabinoid Receptors: RTI-371 (a close analog) shows nanomolar affinity for CB1 receptors (Ki = 2.3 nM), while the target compound’s unsaturated core may reduce binding potency due to steric hindrance .
  • Dopamine Transporters : ’s fluorinated derivative is a potent dopamine transporter (DAT) ligand (Ki < 1 nM), suggesting that carboxamide analogs like the target compound could be optimized for similar targets .

Biological Activity

N-[(4-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide (CAS Number: 1797286-75-9) is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₉H₂₂ClNO
Molecular Weight276.76 g/mol
CAS Number1797286-75-9

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been studied for its potential effects on the sigma receptors, which are implicated in several physiological processes, including pain modulation, neuroprotection, and the regulation of mood and anxiety.

Sigma Receptor Interaction

Research indicates that this compound may act as a ligand for sigma receptors, particularly the σ2 subtype. The σ2 receptor has been associated with neuroprotective effects and may play a role in the treatment of neurodegenerative diseases. Studies have shown that compounds targeting this receptor can influence cell survival pathways and reduce apoptosis in neuronal cells .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human breast cancer cells (MCF7) and prostate cancer cells (LNCaP) at micromolar concentrations. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound. For example, a study involving mice demonstrated that administration of this compound resulted in a significant reduction in tumor growth compared to control groups, suggesting its potential as an anticancer agent .

Case Studies

  • Neuroprotection : A case study investigated the effects of this compound on neurodegenerative conditions such as Alzheimer's disease. The compound was found to enhance cognitive function in rodent models by reducing amyloid-beta plaque formation and improving synaptic plasticity .
  • Pain Management : Another study explored its analgesic properties in models of chronic pain, where it exhibited significant pain relief comparable to standard analgesics without the associated side effects typically seen with opioid medications .

Q & A

Basic: What are the common synthetic routes for N-[(4-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide?

Answer:
The synthesis typically involves multi-step routes starting from tropane (8-azabicyclo[3.2.1]octane) derivatives. Key steps include:

  • Functionalization of the bicyclic core : Introduction of the 4-chlorophenylmethyl group via alkylation or nucleophilic substitution. For example, coupling intermediates like 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane with activated carboxamide precursors .
  • Carboxamide formation : Reaction of the bicyclic amine with chloroformate derivatives or carbamoyl chlorides under basic conditions .
  • Purification : Chromatography or crystallization to isolate high-purity products suitable for biological testing .

Advanced: How can stereochemical control be achieved during the synthesis of this compound?

Answer:
Stereoselectivity is critical due to the bicyclic structure’s rigid geometry. Methods include:

  • Chiral auxiliaries : Use of enantiopure intermediates, such as (1R,5S)-configured tropane derivatives, to guide stereochemistry during alkylation or amidation .
  • Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., palladium or titanium complexes) to enforce specific configurations during C–N bond formation .
  • Crystallographic analysis : Post-synthetic validation via X-ray diffraction to confirm stereochemistry, as demonstrated in tropane-derived complexes .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Standard characterization includes:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent integration and bicyclic backbone structure .
  • High-Resolution Mass Spectrometry (HRMS) : Verification of molecular formula (e.g., C17_{17}H20_{20}ClN2_2O) .
  • Infrared Spectroscopy (IR) : Identification of carboxamide C=O stretches (~1650–1700 cm1^{-1}) .

Advanced: How can computational modeling aid in predicting the biological activity of this compound?

Answer:

  • Docking studies : Molecular dynamics simulations to assess binding affinity with targets like dopamine transporters (DAT) or serotonin receptors. For example, tropane analogs are modeled against DAT using software like AutoDock or Schrödinger .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlation of electronic (e.g., Hammett σ) or steric parameters with inhibitory potency, leveraging datasets from structurally related compounds .
  • ADMET prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) based on logP and polar surface area .

Basic: What biological targets are associated with this compound?

Answer:
The 4-chlorophenylmethyl and carboxamide groups suggest activity at:

  • Neurotransmitter transporters : Inhibition of dopamine/norepinephrine reuptake, similar to tropane-based DAT inhibitors like RTI-336 .
  • GPCRs (G protein-coupled receptors) : Potential modulation of serotonin or adrenergic receptors due to structural resemblance to bioactive tropane derivatives .
  • Enzymes : Carboxamide moieties may interact with proteases or kinases, though specific targets require validation via competitive binding assays .

Advanced: How can researchers resolve contradictions in reported biological data for this compound?

Answer:
Discrepancies may arise from assay conditions or stereochemical variations. Strategies include:

  • Standardized assays : Re-evaluate activity using uniform protocols (e.g., radioligand displacement assays for DAT inhibition with 3^3H-WIN35,428) .
  • Enantiomer separation : Chiral HPLC to isolate stereoisomers and test individually, as biological activity often depends on absolute configuration .
  • Meta-analysis : Compare datasets across studies while controlling for variables like cell line (e.g., HEK293 vs. neuronal primary cultures) .

Basic: What are the key structural features influencing this compound’s pharmacological profile?

Answer:

  • Bicyclic core : The 8-azabicyclo[3.2.1]octane scaffold enforces rigidity, enhancing target selectivity .
  • 4-Chlorophenylmethyl group : Electron-withdrawing Cl improves lipophilicity and π-π stacking with aromatic residues in binding pockets .
  • Carboxamide linkage : Hydrogen-bonding capability critical for target engagement, as seen in tropane-based analgesics .

Advanced: What strategies optimize bioavailability for in vivo studies?

Answer:

  • Prodrug design : Esterification of the carboxamide to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Salt formation : Use of hydrochloride salts to enhance solubility, as demonstrated with 8-azabicyclo[3.2.1]octane derivatives .
  • Nanoparticle encapsulation : Lipid-based carriers to bypass efflux pumps (e.g., P-glycoprotein) in the blood-brain barrier .

Basic: How is this compound’s stability assessed under experimental conditions?

Answer:

  • Forced degradation studies : Exposure to heat, light, and pH extremes (e.g., 1M HCl/NaOH) to identify degradation products via LC-MS .
  • Long-term storage tests : Monitor purity over months at −20°C and room temperature to establish shelf-life .

Advanced: What mechanistic insights can be gained from structure-activity relationship (SAR) studies?

Answer:
SAR studies reveal:

  • Role of substituents : Replacing 4-chlorophenyl with 3-fluorophenyl reduces DAT affinity by 10-fold, highlighting the importance of para-substitution .
  • Stereochemical impact : The (1R,5S) configuration enhances target selectivity over (1S,5R) isomers in tropane derivatives .
  • Scaffold modifications : Introducing a methylthio group at position 3 increases metabolic stability but may alter off-target effects .

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